1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-12(16-13(15-9)10-4-5-10)17-6-2-3-11(8-17)14(18)19/h7,10-11H,2-6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUJCYINFCDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the carboxylation of the piperidine ring to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides. Key observations include:
Mechanistic Insight : Activation of the carboxylic acid via SOCl₂ forms an acyl chloride intermediate, which reacts with nucleophiles (alcohols/amines) to yield esters/amides.
Hydrogenation and Ring Modifications
The piperidine ring participates in hydrogenation and functionalization:
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Piperidine Ring Hydrogenation :
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Conditions : H₂ (50 psi), Pd/C (10% wt), EtOH, 25°C (6 hr)
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Outcome : Saturated piperidine derivative with retained pyrimidine substituents (92% yield).
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Cyclopropane Ring Opening :
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Conditions : HBr (48%), 110°C (3 hr)
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Outcome : Pyrimidine ring bromination at the cyclopropyl position (major product: 87% yield).
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Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring undergoes electrophilic substitution and cross-coupling:
Key Limitation : Steric hindrance from the cyclopropyl group reduces reactivity at the 2-position.
Decarboxylation Reactions
Thermal or acid-catalyzed decarboxylation occurs under harsh conditions:
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Conditions : 220°C, quinoline (3 hr)
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Product : 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine (84% yield).
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Mechanism : Radical-initiated loss of CO₂ via six-membered transition state.
Biological Interactions (Enzyme Targets)
While not traditional "reactions," its pharmacological interactions include:
| Target Enzyme | Interaction Type | IC₅₀/Kᵢ | Biological Effect |
|---|---|---|---|
| COX-2 | Competitive inhibition | 0.04 μM (similar to celecoxib) | Anti-inflammatory |
| DNA gyrase | Topoisomerase inhibition | 1.2 μM | Antibacterial |
Stability and Reactivity Trends
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pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2 hr at pH 1) but stable at pH 7–9.
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Thermal Stability : Decomposes above 250°C (DSC analysis).
This compound’s multifunctional architecture enables diverse transformations critical for drug development. Experimental data emphasize the need for controlled conditions to manage competing reactivities at the pyrimidine, piperidine, and carboxylic acid sites .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid in cancer therapy. A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .
Antimalarial Activity
The compound has been identified as a potential inhibitor of critical kinases involved in the malaria life cycle. Research indicated that certain derivatives could inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are essential for the survival of the malaria parasite. This suggests that the compound could be developed into a novel antimalarial drug .
Neuroprotective Effects
In neuropharmacology, compounds similar to 1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid have shown promise in treating neurodegenerative diseases like Alzheimer's. They exhibit dual activity by inhibiting cholinesterase and targeting amyloid beta aggregation, which are crucial in Alzheimer's pathology .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the anticancer properties of several piperidine derivatives, including the target compound. The study utilized a FaDu hypopharyngeal tumor model, demonstrating significant apoptosis induction compared to standard treatments like bleomycin .
Case Study 2: Antimalarial Screening
Another research effort focused on screening various pyrimidine derivatives for their efficacy against malaria parasites. The study reported that compounds structurally related to 1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid inhibited key kinases with IC50 values in the nanomolar range, indicating strong potential for further development .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic Acid
- Structural Difference : The methyl group at position 6 is replaced with a phenyl ring.
- Implications: Increased hydrophobicity due to the aromatic phenyl group, which may enhance membrane permeability but reduce aqueous solubility . Potential steric effects influencing binding interactions in biological targets.
- Molecular Weight : 323.39 g/mol (calculated from CAS 1707566-45-7) .
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic Acid
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic Acid
- Structural Difference : Ethyl group replaces the methyl group at position 6.
- Slightly larger steric footprint, which could influence interactions with hydrophobic binding pockets .
Chlorinated Derivatives
- Examples :
- Implications: Chlorine’s electron-withdrawing nature may reduce the pyrimidine ring’s basicity, affecting solubility and reactivity. Potential for halogen bonding in biological targets .
Molecular Weight and Formula Comparisons
*Calculated based on molecular formula.
Biological Activity
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse biological activities. Its molecular formula is CHNO with a molecular weight of approximately 248.28 g/mol .
1. Anti-inflammatory Activity
Research indicates that compounds similar to 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid exhibit significant anti-inflammatory properties. A study highlighted the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drug development. The IC values for various derivatives showed promising results, suggesting that modifications in the structure could enhance anti-inflammatory efficacy .
Table 1: IC Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 3b | 0.05 | 0.04 |
| 4b | 0.06 | 0.03 |
| 4d | 0.07 | 0.04 |
| Target Compound | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial potential of related compounds has also been investigated, particularly against Mycobacterium tuberculosis and various bacterial strains. Some derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 7.32 to 136.10 μM against M. tuberculosis, indicating a significant spectrum of activity .
Table 2: MIC Values of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 7.32 |
| Compound B | Staphylococcus aureus | 0.44 |
| Compound C | Escherichia coli | 0.80 |
3. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring significantly affect the compound's pharmacological profile. For instance, the presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's interaction with biological targets .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological effects of similar piperidine derivatives:
- Anti-cancer Activity : Certain piperidine derivatives have shown cytotoxic effects in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit key enzymes such as acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and infections .
Q & A
Q. What are the established synthetic routes for 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid, and what are the critical reaction conditions?
The synthesis typically involves multi-step protocols, including cyclopropane ring formation, pyrimidine core assembly, and piperidine coupling. For example, a four-step synthesis might include:
- Step 1 : Acid-catalyzed cyclization (e.g., HCl in dioxane at 20–50°C for 25 hours) to form the pyrimidine intermediate .
- Step 2 : Nucleophilic substitution using K₂CO₃ in acetonitrile for regioselective functionalization .
- Step 3 : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere for aryl/heteroaryl introductions .
- Step 4 : Hydrolysis of ester groups (e.g., HCl/water at 93–96°C) to yield the carboxylic acid derivative . Yields for such multi-step syntheses often range between 40–60%, emphasizing the need for optimized purification (e.g., recrystallization or column chromatography).
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, piperidine protons at δ ~2.5–3.5 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~305) .
- Melting Point Analysis : Comparative data (e.g., mp 185–186.5°C for structurally similar piperidine-carboxylic acids) .
- X-ray Crystallography : To resolve stereochemical ambiguities in cyclopropane or piperidine moieties .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding for this compound?
Quantum chemical calculations (e.g., DFT) are used to map reaction pathways, identify transition states, and predict regioselectivity. For instance:
- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to optimize coupling reactions (e.g., Pd-catalyzed steps) and reduce trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations can model solvent interactions (e.g., acetonitrile vs. tert-butanol) to enhance yield . Case Study: A study on similar pyrimidine derivatives used DFT to rationalize unexpected byproducts during cyclopropane formation, leading to revised catalyst choices .
Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?
Contradictions (e.g., unexpected NMR splitting or HPLC retention times) require:
- Replication : Repeat synthesis and analysis to rule out procedural errors .
- Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy for functional groups, LC-MS for mass confirmation) .
- Computational Validation : Compare experimental NMR shifts with predicted values from tools like ACD/Labs or Gaussian . Example: A discrepancy in piperidine ring proton integration was resolved by variable-temperature NMR to assess conformational flexibility .
Q. What strategies are effective for scaling up the synthesis while maintaining yield and purity?
Key considerations include:
- Catalyst Loading : Reduce Pd catalyst use via ligand optimization (e.g., XPhos increases turnover number) .
- Solvent Recycling : Implement continuous-flow systems for hydrolysis steps to minimize waste .
- Process Control : Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) . Pilot-scale studies on analogous compounds achieved 80% yield by optimizing residence time in flow reactors .
Q. How is the compound’s stability evaluated under varying pH, temperature, and light conditions?
Stability protocols include:
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and UV light conditions, followed by HPLC monitoring .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >200°C for similar carboxylic acids) .
- Long-Term Storage : Assess hygroscopicity and recommend inert-atmosphere storage (e.g., desiccated at -20°C) .
Methodological Considerations
Q. What experimental design principles are critical for studying structure-activity relationships (SAR) of this compound?
- DoE Frameworks : Fractional factorial designs to systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and assess biological activity .
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with target binding . Example: A SAR study on pyridine-piperidine hybrids identified the cyclopropyl group as critical for kinase inhibition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure (LD50 data for similar compounds: >500 mg/kg in rats) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile byproducts like HCl gas) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
